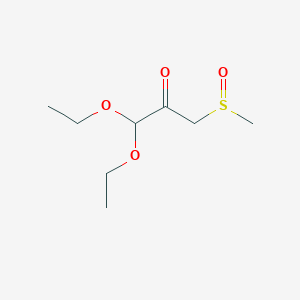
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one is an organic compound with a unique structure that includes both diethoxy and methanesulfinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-3-(methanesulfinyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of diethyl acetal with a sulfinyl compound under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the diethoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group typically yields a sulfone, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxy-3-(methanesulfinyl)propan-2-one involves its interaction with molecular targets through its functional groups. The diethoxy and methanesulfinyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug development.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diethoxy-3-phenylpropan-2-one: Similar structure but with a phenyl group instead of a methanesulfinyl group.
1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one: Contains a hydroxyphenyl group, offering different reactivity and applications.
Uniqueness
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and potential biological activities that are not achievable with similar compounds.
Propiedades
Número CAS |
87084-03-5 |
|---|---|
Fórmula molecular |
C8H16O4S |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
1,1-diethoxy-3-methylsulfinylpropan-2-one |
InChI |
InChI=1S/C8H16O4S/c1-4-11-8(12-5-2)7(9)6-13(3)10/h8H,4-6H2,1-3H3 |
Clave InChI |
CFIPPNDOMGPQDC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=O)CS(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
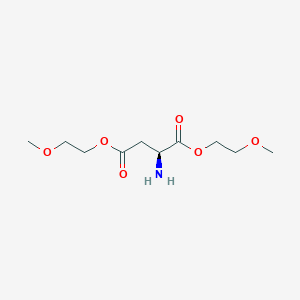



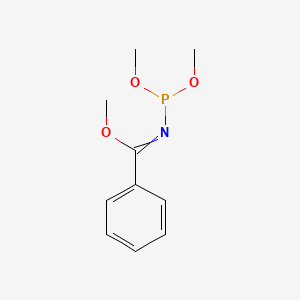

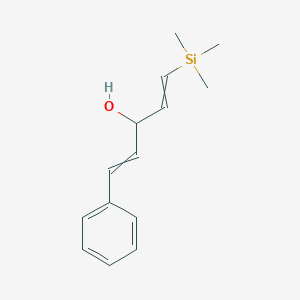
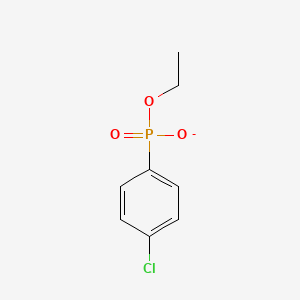


![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
